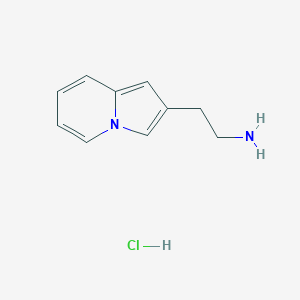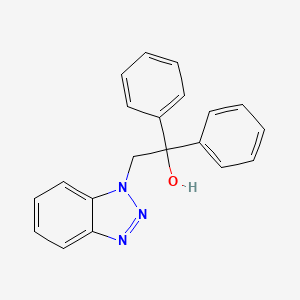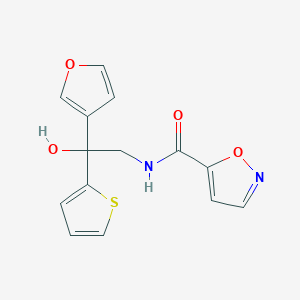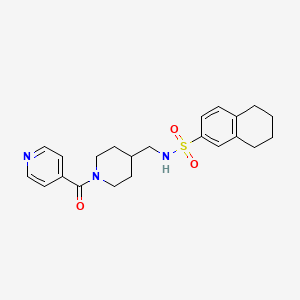
2-(1-methyl-1H-imidazol-2-yl)propan-2-ol
Übersicht
Beschreibung
“2-(1-methyl-1H-imidazol-2-yl)propan-2-ol” is a chemical compound with the molecular formula C7H12N2O . It is related to imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied. For example, imidazole was first named glyoxaline because the first synthesis was made by glyoxal and ammonia . In another study, (1-methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
The alcohols derived from (1-methyl-1H-imidazol-2-yl) methanol were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimycobacterial Activity
Imidazole derivatives exhibit promising antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing the 1,3-diazole ring (such as 2-(1-methyl-1H-imidazol-2-yl)propan-2-ol) and evaluated their efficacy against bacterial strains. These compounds could potentially serve as novel antimicrobial agents .
Anti-Inflammatory Effects
Imidazole-based molecules have been investigated for their anti-inflammatory activity. By modulating inflammatory pathways, they may contribute to the development of anti-inflammatory drugs. Further studies are needed to explore the specific mechanisms involved .
Antitumor Properties
Certain imidazole derivatives, including this compound, have demonstrated antitumor effects. These compounds may interfere with cancer cell growth, making them interesting candidates for cancer therapy .
Antidiabetic Potential
Researchers have explored the role of imidazole-containing compounds in managing diabetes. These molecules may influence glucose metabolism or insulin sensitivity, offering potential benefits for diabetic patients .
Antioxidant Activity
Imidazole derivatives often possess antioxidant properties. They can scavenge free radicals and protect cells from oxidative damage. Investigations into the antioxidant capacity of this compound could reveal its therapeutic potential .
Anti-Allergic Effects
Imidazole-based compounds may modulate immune responses, potentially alleviating allergic reactions. Their role in managing allergies warrants further exploration .
Antipyretic Properties
Some imidazole derivatives exhibit antipyretic effects, helping to reduce fever. Understanding the mechanisms behind this activity could lead to the development of improved antipyretic drugs .
Other Applications
Apart from the mentioned fields, imidazole-containing compounds have been investigated for antiviral, antifungal, and ulcerogenic activities. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antiprotozoal and antibacterial) .
Eigenschaften
IUPAC Name |
2-(1-methylimidazol-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,10)6-8-4-5-9(6)3/h4-5,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXMJCYZZXTVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2870315.png)


![N~4~-(2,5-dimethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2870322.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2870324.png)



![N-(2,4-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2870330.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2870335.png)